Rutin trihydrate
Overview
Description
Rutin trihydrate, also known as vitamin P or rutoside, is a multifunctional natural flavonoid glycoside . It is a compound with the molecular formula C27H36O19 and a molecular weight of 664.6 g/mol . Rutin is found in many plants and fruits, especially buckwheat, apricots, cherries, grapes, grapefruit, plums, and oranges .
Synthesis Analysis
Rutin is synthesized through the phenylpropanoid metabolic pathway, which involves the transformation of the amino acid phenylalanine to 4-coumaroyl-CoA . In a study, silica nanoparticles were synthesized using an adapted Stöber process and functionalized with silane for the loading of this compound .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate .
Chemical Reactions Analysis
Rutin has been observed for its nutraceutical effect. It has demonstrated a number of pharmacological activities, including antioxidant, cytoprotective, vasoprotective, anticarcinogenic, neuroprotective, and cardioprotective activities .
Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C27H36O19 and a molecular weight of 664.6 g/mol . It is a glycoside comprising of flavonolic aglycone quercetin along with disaccharide rutinose .
Mechanism of Action
Target of Action
Rutin trihydrate, a flavonoid, primarily targets Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play a crucial role in the body’s metabolic processes. This compound also interacts with free radicals and various protein systems .
Mode of Action
This compound exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It interacts with its targets and free radicals to exhibit these effects. This compound is also an antagonist of calmodulin , which mediates the transfer of Ca2+ through cell membranes and initiates intracellular processes.
Biochemical Pathways
This compound affects the oxidative stress pathways . It addresses gut dysbiosis-generated reactive oxygen species (ROS) and its implications on neurodegeneration . This compound can efficiently scavenge free radicals and maintain redox homeostasis .
Pharmacokinetics
This compound is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits .
Result of Action
This compound has several molecular and cellular effects. It helps inhibit the production of inflammatory mediators and enzymes, thereby reducing inflammation in the body . This can help alleviate symptoms of inflammatory conditions such as arthritis and may also contribute to the prevention of chronic diseases . It also has demonstrated cardioprotective and neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the synthesis of this compound-conjugated zinc oxide nanoparticles (RTH-ZnO) was found to be more effective via the spray-drying method compared to the freeze-drying method . The synthesized RTH-ZnO was found to be structurally, electrochemically, and thermally stable .
Advantages and Limitations for Lab Experiments
Rutin trihydrate has been studied extensively in scientific research, and it has been found to have a wide range of biological activities. One of the advantages of using this compound in laboratory experiments is that it is a relatively stable molecule and is not easily degraded by light or heat. Additionally, it is relatively inexpensive and easy to obtain. However, one of the limitations of this compound is that it is not water soluble, which can limit its use in certain laboratory experiments.
Future Directions
Rutin trihydrate has a wide range of potential applications in both traditional and modern medicine. Future research should focus on exploring the potential therapeutic applications of this compound, such as its potential role in the prevention and treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, further research should be conducted to explore the potential mechanisms of action of this compound, as well as its potential interactions with other drugs and compounds. Furthermore, research should be conducted to explore the potential applications of this compound in the development of novel drug delivery systems.
Scientific Research Applications
Rutin trihydrate has been studied extensively in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. It has also been studied for its potential role in the prevention and treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBWFFSGHKUSY-JPRRWYCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179735 | |
Record name | Rutin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
250249-75-3, 207671-50-9 | |
Record name | Rutoside trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rutin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quercetin-3-rutinoside hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rutin trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUTOSIDE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Rutin Trihydrate?
A1: this compound is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.
Q2: What are the proposed mechanisms behind this compound's biological activities?
A: this compound is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.
Q3: How does this compound's structure contribute to its antioxidant activity?
A: The presence of multiple hydroxyl groups (-OH) in its structure allows this compound to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Several techniques are used, including:
- UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].
- HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify this compound in complex mixtures, such as plant extracts [, , , , , ].
- NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of this compound [].
- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between this compound and other molecules [].
Q6: What are the challenges associated with the oral bioavailability of this compound, and are there any formulation strategies to overcome them?
A: this compound has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:
- Nanoemulsions: These formulations encapsulate this compound in nano-sized droplets, improving its solubility and absorption [].
- Liposomes: These spherical vesicles can encapsulate this compound, protecting it from degradation and facilitating its delivery to target tissues [].
- Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].
Q7: Are there any reported cases of resistance or cross-resistance to this compound?
A7: While this compound is generally considered safe, research on its long-term use and potential for resistance is ongoing.
Q8: What preclinical models are used to study the biological activity of this compound?
A8: Researchers utilize various in vitro and in vivo models, including:
- Cell-based Assays: These are used to investigate the effects of this compound on specific cell types, like kidney cells [] and neutrophils [].
- Animal Models: Rodent models are often used to study the effects of this compound on various conditions, such as diabetes [] and cardiac toxicity [, ].
- Zebrafish Larvae: This model is gaining popularity for investigating the impact of this compound on antioxidant enzymes [] and neurotoxicity [].
Q9: Are there any known drug interactions with this compound?
A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].
Q10: How is this compound quantified in various matrices?
A10: Analytical methods for quantification commonly involve:
- HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].
- Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].
Q11: Are there validated analytical methods for this compound analysis?
A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for this compound analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.
Q12: What are the environmental implications of this compound use and disposal?
A: Research on the environmental fate and potential impact of this compound is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].
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